9-(Furan-2-ylmethyl)-3,9-dihydro-6h-purin-6-one
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Overview
Description
9-(Furan-2-ylmethyl)-3H-purin-6(9H)-one is a heterocyclic compound that features a purine core substituted with a furan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Furan-2-ylmethyl)-3H-purin-6(9H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the furan-2-ylmethyl precursor and the purine core.
Coupling Reaction: The furan-2-ylmethyl group is introduced to the purine core through a coupling reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 9-(Furan-2-ylmethyl)-3H-purin-6(9H)-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
9-(Furan-2-ylmethyl)-3H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
9-(Furan-2-ylmethyl)-3H-purin-6(9H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 9-(Furan-2-ylmethyl)-3H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The furan-2-ylmethyl group enhances the compound’s ability to bind to these targets, modulating their activity and leading to various biological effects. The purine core plays a crucial role in the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 9-(Furan-2-ylmethyl)-N,N-dimethyl-9H-purin-6-amine
- 1H-Purin-6-amine, N-(2-furanylmethyl)-
- 6-(Furfurylamino)purine
Uniqueness
9-(Furan-2-ylmethyl)-3H-purin-6(9H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the furan-2-ylmethyl group enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
17801-49-9 |
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Molecular Formula |
C10H8N4O2 |
Molecular Weight |
216.20 g/mol |
IUPAC Name |
9-(furan-2-ylmethyl)-1H-purin-6-one |
InChI |
InChI=1S/C10H8N4O2/c15-10-8-9(11-5-12-10)14(6-13-8)4-7-2-1-3-16-7/h1-3,5-6H,4H2,(H,11,12,15) |
InChI Key |
CCVBIFWRALXBHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C=NC3=C2N=CNC3=O |
Origin of Product |
United States |
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